

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ERB-196

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Introduction

ERB-196, also known as WAY-166196, is a potent and selective estrogen receptor beta (ER β) agonist. Its high affinity and selectivity for ER β over estrogen receptor alpha (ER α) have made it a valuable research tool for elucidating the distinct physiological roles of ER β . This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **ERB-196**, drawing from key preclinical studies.

Pharmacodynamics

The pharmacodynamic properties of **ERB-196** are centered on its selective activation of ERβ, leading to specific downstream signaling events and physiological responses.

Binding Affinity and Selectivity

ERB-196 demonstrates a high binding affinity for ER β . In competitive binding assays using recombinant human ER α and ER β , **ERB-196** exhibited a significantly greater affinity for ER β .

Receptor	Binding Affinity (Ki, nM)	Reference
Estrogen Receptor β (ERβ)	0.23	
Estrogen Receptor α (ERα)	9.3	



This represents an approximately 40-fold selectivity for ER β over ER α , highlighting its utility in studying ER β -specific functions.

In Vitro Potency and Efficacy

In cell-based reporter assays, **ERB-196** acts as a potent agonist at ERβ. In U2OS cells cotransfected with an estrogen response element (ERE)-luciferase reporter construct, **ERB-196** stimulated transcription in an ERβ-dependent manner.

Cell Line	Transfected Receptor	EC50 (nM)	Efficacy (% of Estradiol)	Reference
U2OS	ERβ	0.3	90	
U2OS	ΕRα	13	80	_

Signaling Pathway

Upon binding to ER β , **ERB-196** induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ER β dimer then binds to estrogen response elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes.



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ERB-196 signaling pathway via ERβ.

Pharmacokinetics



Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion profile of **ERB-196**.

Rodent Pharmacokinetics

Following subcutaneous administration in rats, **ERB-196** demonstrated favorable pharmacokinetic properties.

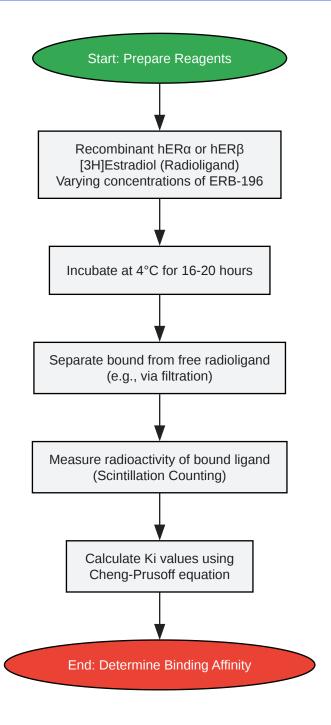
Parameter	Value	Units	Reference
Bioavailability (SC)	~100	%	
Cmax (1 mg/kg, SC)	25	ng/mL	-
Tmax (1 mg/kg, SC)	0.5	hours	-
Half-life (t1/2)	2	hours	-

Experimental Protocols

Receptor Binding Assay

The binding affinity of **ERB-196** to ER α and ER β was determined through a competitive radioligand binding assay.





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Workflow for the competitive radioligand binding assay.

- Preparation: Recombinant human ERα or ERβ protein was incubated with a fixed concentration of [3H]estradiol.
- Competition: Increasing concentrations of unlabeled ERB-196 were added to compete with the radioligand for receptor binding.





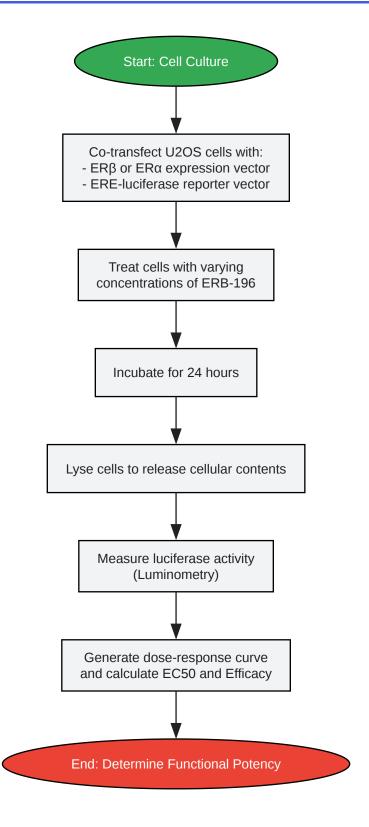


- Incubation: The mixture was incubated to allow binding to reach equilibrium.
- Separation: Bound radioligand was separated from the unbound fraction.
- Quantification: The amount of bound radioactivity was measured.
- Analysis: The concentration of ERB-196 that inhibits 50% of [3H]estradiol binding (IC50) was determined and converted to the inhibition constant (Ki).

Cell-Based Transcription Assay

The functional potency and efficacy of **ERB-196** were assessed using a cell-based reporter gene assay.





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Workflow for the cell-based transcription assay.

Foundational & Exploratory





- Cell Culture and Transfection: U2OS cells were transiently co-transfected with an expression vector for either human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to the luciferase gene.
- Compound Treatment: Transfected cells were treated with various concentrations of ERB-196 or a vehicle control.
- Incubation: Cells were incubated to allow for receptor activation and subsequent transcription of the luciferase reporter gene.
- Lysis and Measurement: Cells were lysed, and the luciferase activity in the cell lysates was measured using a luminometer.
- Data Analysis: Dose-response curves were generated to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the maximal efficacy relative to estradiol.

Conclusion

ERB-196 is a potent and selective ER β agonist with a well-characterized pharmacodynamic and pharmacokinetic profile in preclinical models. Its high selectivity makes it an invaluable tool for investigating the specific biological functions of ER β , distinct from those of ER α . The detailed experimental protocols provide a foundation for the continued investigation and application of this compound in biomedical research.

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